

Application Note: Live/Dead Fluorescent Imaging of ONC212-Treated Co-Cultures

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Compound of Interest

Compound Name: *Onc212*

Cat. No.: *B15580608*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

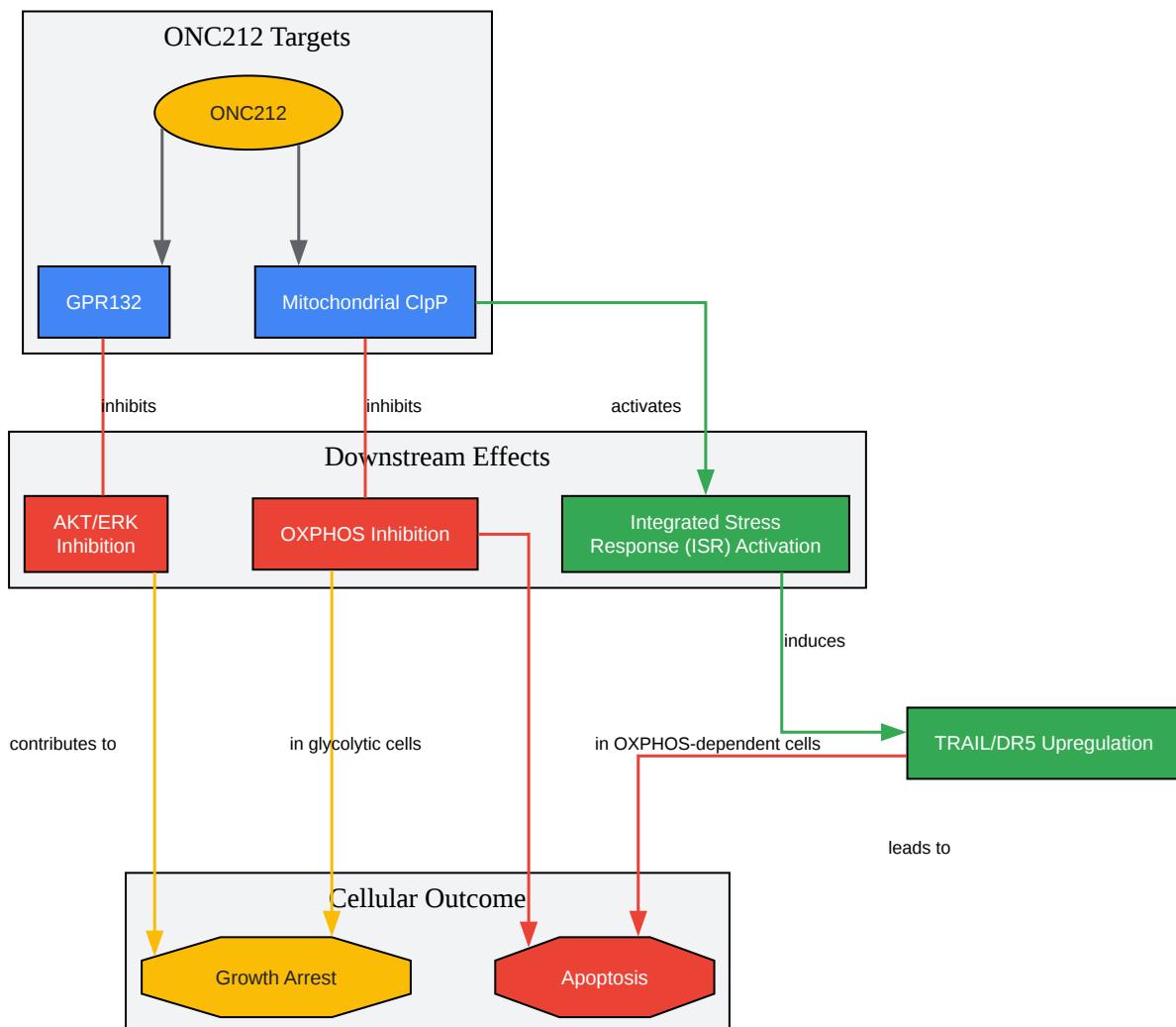
ONC212 is a second-generation imipridone, a class of anti-cancer small molecules, that has demonstrated potent preclinical efficacy across a broad spectrum of solid tumors and hematological malignancies.^[1] It is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.^[2] This dual engagement triggers a cascade of downstream effects, including the activation of the integrated stress response (ISR), inhibition of pro-survival signaling pathways like AKT/ERK, and disruption of mitochondrial bioenergetics, ultimately leading to cancer cell death.^{[1][2][3]}

Evaluating the efficacy of novel therapeutics like **ONC212** requires models that recapitulate the complex tumor microenvironment (TME). Co-culture systems, which involve culturing cancer cells with other cell types found in the TME such as immune cells (e.g., Natural Killer cells) or fibroblasts, provide a more physiologically relevant context than traditional monoculture assays.^{[3][4][5]}

This application note provides a detailed protocol for assessing the cytotoxicity of **ONC212** in a co-culture model using live/dead fluorescent imaging. This method allows for the direct visualization and quantification of viable and non-viable cells within distinct populations in the co-culture, offering critical insights into the compound's cell-specific effects and its potential for modulating immune-mediated tumor cell killing.^[3]

Signaling Pathways of ONC212

ONC212 exerts its anti-cancer effects through multiple signaling pathways. Its primary targets are the mitochondrial protease ClpP and the G-protein coupled receptor GPR132.[2][6] Activation of ClpP disrupts mitochondrial function and oxidative phosphorylation (OXPHOS).[7] [8] Engagement of GPR132, a pH-sensing receptor, can modulate pro-survival signaling.[4][9] These initial events trigger the Integrated Stress Response (ISR) and upregulate the TRAIL/DR5 pathway, leading to extrinsic apoptosis.[7][10] Concurrently, **ONC212** inhibits critical pro-growth and survival pathways, including Akt and ERK phosphorylation.[1][4] The culmination of these effects is either apoptosis or growth arrest, depending on the metabolic profile of the cancer cell.[7][11]



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Caption: ONC212 mechanism of action targeting GPR132 and ClpP.

Quantitative Data: ONC212 In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) of **ONC212** in various human cancer cell lines, demonstrating its nanomolar potency.

Cell Line	Cancer Type	Parameter	Value (nM)	Citation
RBE	Biliary Tract	IC50	46.99	[3]
HuCCT1	Biliary Tract	IC50	38.95	[3]
AsPC1	Pancreatic	GI50	90	[4]
HPAFII	Pancreatic	GI50	470	[4]
BxPC3	Pancreatic	GI50	250	[4]
CAPAN2	Pancreatic	GI50	200	[4]
PANC1	Pancreatic	GI50	180	[4]

Experimental Protocols

Protocol 1: Co-Culture of Cancer and Immune Cells

This protocol describes the establishment of a co-culture system with cancer cells and a Natural Killer (NK) cell line.

Materials:

- Cancer cell line (e.g., RBE biliary tract cancer cells)[3]
- Immune cell line (e.g., NK-92MI cells)[3]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Cell tracking dyes (e.g., blue CMAC dye for cancer cells, green CMFDA dye for NK cells)[3]
- 96-well imaging plates (black, clear bottom)
- Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

- Label Cancer Cells: a. Harvest adherent cancer cells using standard trypsinization. b. Resuspend cells in serum-free medium and add the blue CMAC cell tracker dye at a pre-optimized concentration. c. Incubate for 30 minutes at 37°C, protected from light. d. Quench the staining reaction by adding complete medium. Centrifuge cells and resuspend in fresh complete medium.
- Label Immune Cells: a. Following a similar procedure, label the suspension NK-92MI cells with the green CMFDA dye.[\[3\]](#)
- Seed Co-culture: a. Seed the labeled cancer cells into a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight. b. The next day, add the labeled NK-92MI cells at the desired Effector-to-Target (E:T) ratio (e.g., 5:1).
- Establish Control Wells: a. Prepare wells with cancer cells only (monoculture control). b. Prepare wells with NK cells only (monoculture control). c. Prepare untreated co-culture wells (negative control).

Protocol 2: ONC212 Treatment

Materials:

- **ONC212** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium

Procedure:

- Prepare serial dilutions of **ONC212** in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
- Carefully add the **ONC212** dilutions or vehicle control (medium with 0.1% DMSO) to the appropriate wells of the co-culture plate.
- Return the plate to the incubator and treat for the desired time points (e.g., 24, 48, 72 hours).
[\[3\]](#)

Protocol 3: Live/Dead Fluorescent Staining and Imaging

This protocol uses a two-color fluorescent dye system to distinguish between live and dead cells based on plasma membrane integrity.[12]

Materials:

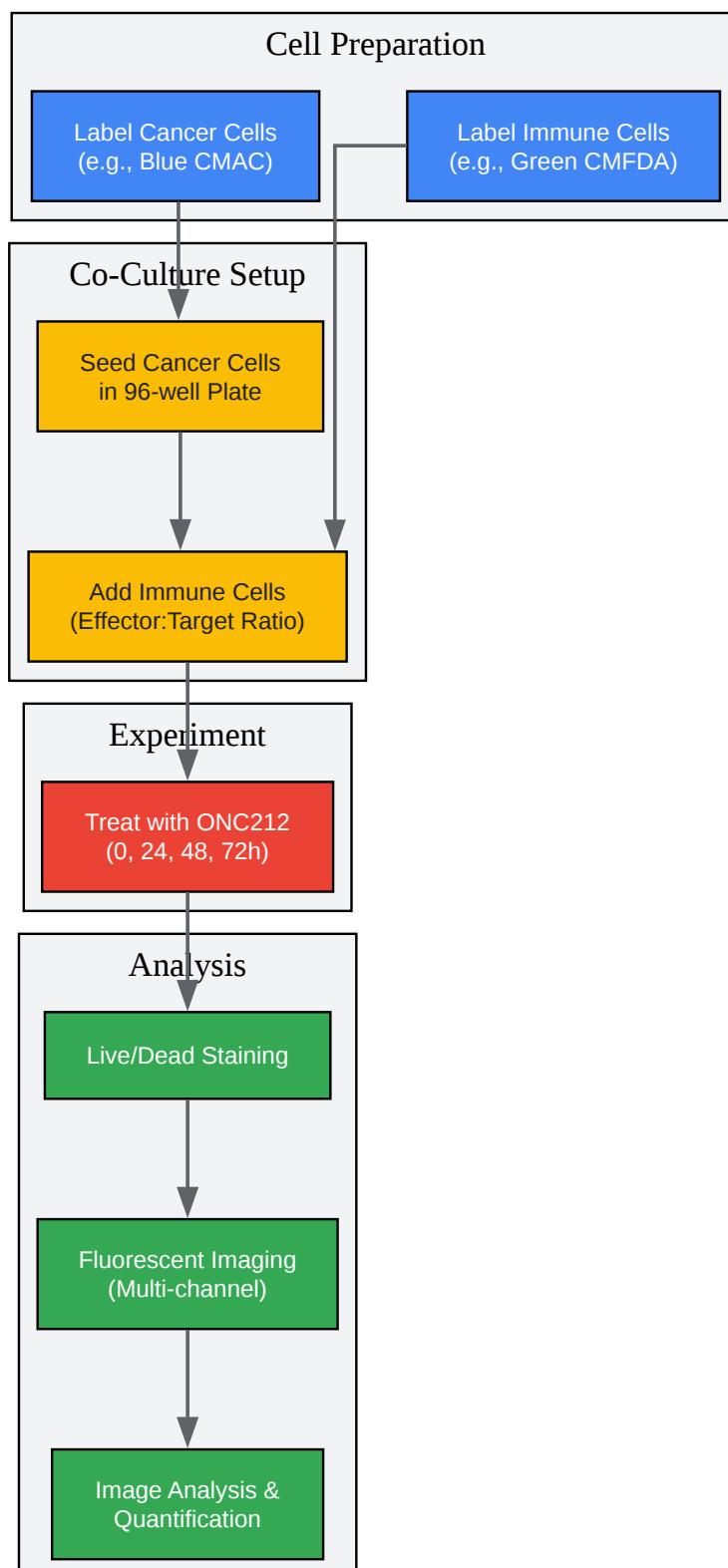
- LIVE/DEAD™ Cell Imaging Kit (e.g., with a green live-cell dye and a red dead-cell dye) or similar reagents.[12]
- Phosphate-Buffered Saline (PBS)
- High-content imaging system or fluorescence microscope with appropriate filters (e.g., DAPI, FITC, Texas Red/Cherry Red).[3]

Procedure:

- Prepare Staining Solution: Prepare a 2X working solution of the live and dead cell stains in an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.[12]
- Stain Cells: a. At the end of the treatment period, carefully remove the culture medium from the wells. b. Gently wash the cells once with PBS. c. Add an equal volume of the 2X staining solution to the remaining PBS in the well (or directly to fresh buffer). d. Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.[12]
- Image Acquisition: a. Image the plates immediately using a high-content imaging system or a fluorescence microscope. b. Acquire images from multiple channels:
 - Blue Channel (e.g., DAPI filter): To visualize the CMAC-labeled cancer cells.[3]
 - Green Channel (e.g., FITC filter): To visualize the CMFDA-labeled NK cells and/or the live cell stain.[3]
 - Red Channel (e.g., Texas Red/Cherry Red filter): To visualize the dead cell stain.[3]

Experimental Workflow Diagram

The following diagram outlines the complete experimental process from cell preparation to data analysis.

[Click to download full resolution via product page](#)**Caption:** Workflow for **ONC212** co-culture cytotoxicity imaging.

Protocol 4: Image Analysis and Data Quantification

Software:

- Image analysis software (e.g., ImageJ/Fiji, CellProfiler, or proprietary software associated with the imaging system).

Procedure:

- Cell Segmentation: Use the images from the cell tracker channels (Blue for cancer cells, Green for NK cells) to create masks that identify the location of each cell population.
- Quantify Dead Cells: Within each cell population mask, quantify the intensity or count the number of positive signals from the red (dead cell) channel.
- Calculate Percent Cytotoxicity: For each treatment condition, calculate the percentage of dead cells for each population.
 - Percent Cytotoxicity = (Number of Dead Target Cells / Total Number of Target Cells) x 100
- Data Normalization: Normalize the results to the untreated co-culture control to determine the specific effect of **ONC212**.
- Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed differences between treatment groups.

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